molecular formula C9H13NO B1329821 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 6250-80-2

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1329821
CAS No.: 6250-80-2
M. Wt: 151.21 g/mol
InChI Key: VHIKIUXLJPZNCA-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C9H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes ethyl and dimethyl substituents on the pyrrole ring, as well as an aldehyde functional group at the second position.

Preparation Methods

The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 4-ethyl-3,5-dimethylpyrrole is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield the desired aldehyde .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and dimethyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-methanol, and various substituted derivatives .

Scientific Research Applications

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituent, resulting in different chemical and biological properties.

    4-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the dimethyl substituents, which can affect its reactivity and interactions with other molecules.

    4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIKIUXLJPZNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211555
Record name 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-80-2
Record name 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6250-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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